N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide
Descripción
N-(1-(1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group at the 1-position and a 3-methyl-1H-pyrazol-5-yl moiety at the 4-position. The structure is further modified by a 2-phenylacetamide group attached to the pyrazole ring.
Propiedades
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O/c1-16-9-10-20(11-17(16)2)31-24-21(14-28-31)25(27-15-26-24)32-22(12-18(3)30-32)29-23(33)13-19-7-5-4-6-8-19/h4-12,14-15H,13H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATXGRAQDVBAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
This compound features multiple functional groups that contribute to its biological activity, including pyrazole rings and an acetamide moiety.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can inhibit various cancer-related targets such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and Topo II (Topoisomerase II) with IC50 values ranging from 0.3 to 24 µM .
Key Findings:
- Compound 5i : Demonstrated potent dual inhibition of EGFR and VEGFR2 with IC50 values of 0.3 µM and 7.60 µM respectively. It effectively inhibited tumor growth in MCF-7 breast cancer models, induced apoptosis, and suppressed cell migration .
- Selective Activity : Some derivatives showed selective inhibition of EGFR over VEGFR2 and Topo II, indicating potential for targeted therapy .
The mechanisms by which N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide exerts its effects include:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell growth.
- Induction of Apoptosis : Triggering programmed cell death through various molecular pathways.
- Cell Cycle Arrest : Preventing the progression of the cell cycle at critical checkpoints.
Comparative Biological Activity Table
| Compound | Target | IC50 (µM) | Effect on MCF-7 Cells |
|---|---|---|---|
| N-(...acetamide) | EGFR | 0.3 | Inhibits growth, induces apoptosis |
| Compound 5i | VEGFR2 | 7.60 | Strongly inhibits migration |
| Compound 5b | Topo II | 24 | Selectively inhibits activity |
Study on Anticancer Activity
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives highlighted their potential as multitarget anticancer agents. The results indicated that modifications in the chemical structure significantly influenced their biological activity and selectivity towards cancer cells .
In Vitro Testing
In vitro assays demonstrated that certain derivatives not only inhibited cell proliferation but also caused DNA fragmentation in cancer cells, suggesting a robust mechanism for inducing apoptosis .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule, particularly in their pyrazolo[3,4-d]pyrimidine cores and substituted aromatic/heteroaromatic groups:
Key Comparative Insights
Core Modifications: The target compound’s pyrazolo[3,4-d]pyrimidine core is structurally analogous to the thieno[3,2-d]pyrimidine hybrid in , but the latter’s fused thiophene ring may alter electronic properties and binding modes.
Substituent Effects :
- Aromatic Groups : The 3,4-dimethylphenyl group in the target compound contrasts with the fluorophenyl groups in and . Fluorination typically enhances metabolic stability and membrane permeability, while dimethylation may increase steric hindrance.
- Acetamide vs. Sulfonamide : The target’s acetamide group is less polar than the sulfonamide in , which could influence pharmacokinetics (e.g., half-life, renal clearance).
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step reactions similar to those in (e.g., Vilsmeier–Haack formylation, cyclization). However, the absence of fused rings (cf. ) may simplify its preparation.
Métodos De Preparación
Cyclocondensation with Enaminones
Aminopyrazole derivatives undergo cyclocondensation with enaminones to form the pyrazolopyrimidine ring. For example, aminopyrazole 7 reacts with enaminone 8 in acetic acid to yield pyrazolopyrimidine 11 , which is subsequently functionalized under Friedel-Crafts conditions using 2-thiophenecarboxylic acid chloride and AlCl₃. Adapting this method, 3,4-dimethylphenyl substitution can be introduced via analogous electrophilic aromatic substitution or Suzuki-Miyaura coupling at the C4 position of the pyrazolopyrimidine.
One-Flask Vilsmeier-Haack Amidination
A streamlined approach involves treating 5-aminopyrazole 1a with phosphorus tribromide (PBr₃) in dimethylformamide (DMF), followed by hexamethyldisilazane (HMDS). This one-flask method achieves Vilsmeier amidination and cyclization to yield pyrazolo[3,4-d]pyrimidine 3a in 91% yield. Substituting DMF with 3,4-dimethylphenyl-containing reagents could directly incorporate the desired aryl group at the N1 position.
Functionalization of the Pyrazolo[3,4-d]Pyrimidine Core
Introduction of the 3,4-Dimethylphenyl Group
Installation of the Phenylacetamide Group
Acylation of the Pyrazole Amine
The final step involves acylation of the primary amine on the pyrazole ring with 2-phenylacetyl chloride. Reaction of the amine intermediate 5 with 2-phenylacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) affords the target acetamide in 68–72% yield. Microwave-assisted acylation at 80°C for 15 minutes enhances reaction efficiency, reducing side product formation.
Optimization and Green Chemistry Approaches
Recent advances emphasize solvent-free conditions and microwave irradiation to improve sustainability. For example, replacing DCM with cyclopentyl methyl ether (CPME) in the acylation step reduces environmental impact while maintaining 85% yield. Additionally, one-pot strategies combining cyclocondensation and acylation minimize purification steps.
Analytical Validation and Characterization
Critical characterization data for intermediates and the final compound are summarized below:
Challenges and Troubleshooting
Common issues include low regioselectivity during pyrazole methylation and hydrolysis of the acetamide under acidic conditions. Employing bulky bases like DBU during methylation enhances N3 selectivity. Stabilizing the acetamide with sterically hindered amines (e.g., DIPEA) during acylation prevents hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
